Ppo-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ppo-IN-2 is a protoporphyrinogen IX oxidase inhibitor, exhibiting a Ki value of 16 nM . Protoporphyrinogen IX oxidase is an enzyme involved in the biosynthesis of heme and chlorophyll, making this compound a significant compound in the study of these pathways.
Preparation Methods
The preparation of Ppo-IN-2 involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL . For in vivo applications, the mother liquor is further diluted with polyethylene glycol 300 (PEG300), Tween 80, and distilled water (ddH2O) to achieve the desired concentration
Chemical Reactions Analysis
Ppo-IN-2 undergoes various chemical reactions, primarily involving oxidation and reduction. As a protoporphyrinogen IX oxidase inhibitor, it interacts with the enzyme to prevent the oxidation of protoporphyrinogen IX to protoporphyrin IX . Common reagents used in these reactions include molecular oxygen and various reducing agents. The major product formed from these reactions is protoporphyrin IX, which is a precursor to heme and chlorophyll .
Scientific Research Applications
Ppo-IN-2 has a wide range of scientific research applications. In chemistry, it is used to study the biosynthesis of heme and chlorophyll . In biology, it is used to investigate the role of protoporphyrinogen IX oxidase in various biological processes . In medicine, this compound is studied for its potential use in treating diseases related to heme biosynthesis . In industry, it is used in the development of herbicides and other agricultural chemicals .
Mechanism of Action
Ppo-IN-2 exerts its effects by inhibiting protoporphyrinogen IX oxidase, an enzyme involved in the biosynthesis of heme and chlorophyll . By binding to the enzyme, this compound prevents the oxidation of protoporphyrinogen IX to protoporphyrin IX, leading to the accumulation of protoporphyrinogen IX and a decrease in heme and chlorophyll production . This inhibition disrupts the biosynthesis pathways and affects various biological processes dependent on heme and chlorophyll .
Comparison with Similar Compounds
Ppo-IN-2 is similar to other protoporphyrinogen IX oxidase inhibitors, such as acifluorfen and oxadiazon . this compound exhibits a higher potency with a Ki value of 16 nM, making it more effective at lower concentrations . This higher potency distinguishes this compound from other similar compounds and makes it a valuable tool in scientific research .
Properties
Molecular Formula |
C17H15ClFN3O2S2 |
---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
methyl 2-[[5-(3-chloro-4,5,6,7-tetrahydroindazol-2-yl)-6-fluoro-1,3-benzothiazol-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C17H15ClFN3O2S2/c1-24-15(23)8-25-17-20-12-7-13(10(19)6-14(12)26-17)22-16(18)9-4-2-3-5-11(9)21-22/h6-7H,2-5,8H2,1H3 |
InChI Key |
UHOCNZGENLYDAP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=NC2=CC(=C(C=C2S1)F)N3C(=C4CCCCC4=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.